Cas no 87656-32-4 ((2-(Dimethoxymethyl)phenyl)methanol)
(2-(Dimethoxymethyl)phenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-(Dimethoxymethyl)phenyl)methanol
- [2-(dimethoxymethyl)phenyl]methanol
- Benzenemethanol,2-(dimethoxymethyl)-
- 2-(Dimethoxymethyl)benzenemethanol (ACI)
- 2-(Dimethoxymethyl)benzyl alcohol
- NSC 382342
- DB-327607
- NSC-382342
- DTXSID40321862
- SCHEMBL3415124
- NSC382342
- 87656-32-4
- 2-(dimethoxymethyl)phenylmethanol
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- Inchi: 1S/C10H14O3/c1-12-10(13-2)9-6-4-3-5-8(9)7-11/h3-6,10-11H,7H2,1-2H3
- InChI Key: WRXSEVIJQSMXDN-UHFFFAOYSA-N
- SMILES: OCC1C(C(OC)OC)=CC=CC=1
Computed Properties
- Exact Mass: 182.094294304g/mol
- Monoisotopic Mass: 182.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 38.7Ų
(2-(Dimethoxymethyl)phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120959-1g |
(2-(Dimethoxymethyl)phenyl)methanol |
87656-32-4 | 95% | 1g |
$665.68 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1745041-1g |
(2-(Dimethoxymethyl)phenyl)methanol |
87656-32-4 | 98% | 1g |
¥5384.00 | 2024-04-27 |
(2-(Dimethoxymethyl)phenyl)methanol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 30 min, rt
Production Method 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
Production Method 3
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; 0 °C; 4 h, reflux; reflux → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C; 30 min, rt
Production Method 5
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Production Method 6
1.2 Reagents: Triethylamine ; 3 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 5 h, rt; rt → 0 °C
2.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C
(2-(Dimethoxymethyl)phenyl)methanol Raw materials
(2-(Dimethoxymethyl)phenyl)methanol Preparation Products
(2-(Dimethoxymethyl)phenyl)methanol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on (2-(Dimethoxymethyl)phenyl)methanol
Introduction to (2-(Dimethoxymethyl)phenyl)methanol (CAS No. 87656-32-4)
(2-(Dimethoxymethyl)phenyl)methanol, with the CAS number 87656-32-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, featuring a phenyl ring substituted with a dimethoxymethyl group and a hydroxymethyl side chain, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development.
The molecular structure of (2-(Dimethoxymethyl)phenyl)methanol consists of a benzene ring connected to a methoxy group and a hydroxymethyl group at the 2-position. This particular arrangement imparts unique chemical properties that make it valuable in various chemical transformations. The presence of both electron-donating methoxy groups and an electron-withdrawing hydroxymethyl group creates a balance that influences reactivity and interaction with other molecules.
In recent years, research on (2-(Dimethoxymethyl)phenyl)methanol has been expanding, particularly in the context of developing novel pharmaceuticals. The compound's ability to serve as a building block in organic synthesis has been leveraged to create more complex molecules with potential therapeutic benefits. For instance, its incorporation into heterocyclic structures has shown promise in the synthesis of bioactive compounds that target specific biological pathways.
One of the most intriguing aspects of (2-(Dimethoxymethyl)phenyl)methanol is its role in catalytic processes. The compound has been investigated as a ligand or intermediate in various catalytic systems, where it aids in facilitating reactions such as hydrogenation, oxidation, and coupling reactions. These catalytic applications are crucial in pharmaceutical manufacturing, where efficient and selective transformations are essential for producing high-purity active pharmaceutical ingredients (APIs).
The pharmaceutical industry has shown particular interest in derivatives of (2-(Dimethoxymethyl)phenyl)methanol due to their potential as pharmacophores. Pharmacophores are key structural elements that contribute to the biological activity of a drug molecule. By modifying the structure of (2-(Dimethoxymethyl)phenyl)methanol, researchers can explore new chemical spaces and develop compounds with improved pharmacokinetic properties, such as enhanced solubility or reduced toxicity.
Recent studies have also highlighted the compound's utility in materials science. The unique electronic properties of the phenyl ring and the functional groups attached to it make (2-(Dimethoxymethyl)phenyl)methanol a suitable candidate for designing organic semiconductors or liquid crystals. These materials are foundational in the development of advanced electronic devices, including organic light-emitting diodes (OLEDs) and flexible electronics.
The synthesis of (2-(Dimethoxymethyl)phenyl)methanol itself is an area of active research. Chemists have developed various synthetic routes to produce this compound efficiently and in high yield. One common approach involves the reaction of benzaldehyde derivatives with formaldehyde under basic conditions, followed by functional group modifications to introduce the dimethoxymethyl and hydroxymethyl groups. These synthetic strategies are continuously being refined to improve scalability and sustainability.
In conclusion, (2-(Dimethoxymethyl)phenyl)methanol (CAS No. 87656-32-4) is a multifaceted compound with significant applications across multiple fields. Its role in pharmaceutical research, catalysis, and materials science underscores its importance as a versatile building block for more complex molecules. As research continues to uncover new possibilities for this compound, its impact on science and technology is likely to grow even further.
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